Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
CAS No.: 556829-03-9
Cat. No.: VC8379791
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 556829-03-9 | 
|---|---|
| Molecular Formula | C13H12N2O3 | 
| Molecular Weight | 244.25 g/mol | 
| IUPAC Name | methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate | 
| Standard InChI | InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16) | 
| Standard InChI Key | XGWADRKREUTTSV-UHFFFAOYSA-N | 
| SMILES | CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC | 
| Canonical SMILES | CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC | 
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate belongs to the class of α,β-unsaturated esters with acetamide and cyanoaryl substituents. Its structure comprises:
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Acetamide group: A carbonyl-linked methylamine moiety at the C2 position.
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4-Cyanophenyl group: A benzene ring substituted with a cyano group at the para position, attached to the C3 carbon.
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Prop-2-enoate backbone: An α,β-unsaturated ester system with a methyl ester at the terminal carboxylate.
 
Comparisons to structurally similar compounds, such as methyl 2-acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4), reveal that the cyano group’s electron-withdrawing nature likely enhances the compound’s reactivity in conjugate addition reactions .
Table 1: Comparative Molecular Properties of Related Enoate Esters
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of α,β-unsaturated esters typically involves Knoevenagel condensation or Horner-Wadsworth-Emmons reactions. For methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, a plausible route includes:
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Acetamide Introduction: Protection of an amine group via acetylation, as seen in the synthesis of methyl 2-acetamido-3-(3-pyridyl)propanoate .
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Cyanoaryl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-cyanophenyl group.
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Enoate Formation: Condensation of a ketone or aldehyde with a methyl malonate derivative under acidic or basic conditions .
 
Case Study: Ethyl 2-Cyano-3-Morpholin-4-Ylprop-2-enoate
The synthesis of ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate (CAS 6630-64-4) involves a three-step process:
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Morpholine Attachment: Reaction of morpholine with ethyl cyanoacetate.
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Knoevenagel Condensation: Treatment with an aldehyde to form the α,β-unsaturated system.
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Purification: Column chromatography to achieve >90% purity .
This methodology could be adapted for the target compound by substituting morpholine with 4-cyanobenzaldehyde. 
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Expected peaks include:
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NMR (¹H): Key signals would involve:
 
Pharmaceutical and Industrial Applications
Material Science Applications
The compound’s conjugated system suggests utility in:
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